Molecular structure and weight of N-Methyl-N'-phenyl-1,2-ethanediamine
Molecular structure and weight of N-Methyl-N'-phenyl-1,2-ethanediamine
The following is an in-depth technical guide on the molecular structure, synthesis, and applications of N-Methyl-N'-phenyl-1,2-ethanediamine.
CAS: 64469-32-5 | Molecular Weight: 150.22 g/mol
Executive Summary
N-Methyl-N'-phenyl-1,2-ethanediamine (also known as
Distinguished by its dual-nitrogen functionality—comprising one secondary aromatic amine (aniline-like) and one secondary aliphatic amine—the molecule exhibits unique differential reactivity. This "reactivity gradient" allows medicinal chemists to selectively functionalize either terminus, making it a critical scaffold in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[2][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | N-(2-(Methylamino)ethyl)aniline; N-Methyl-N'-phenylethylenediamine |
| CAS Registry Number | 64469-32-5 (Free base) |
| Related CAS | 141832-98-6 (Hydrochloride salt) |
| Molecular Formula | C |
| SMILES | CNCCNC1=CC=CC=C1 |
| InChI Key | COCFQAQFBIRRKQ-UHFFFAOYSA-N |
Molecular Structure Analysis
The molecule consists of an ethylene (
-
N-Phenyl Terminus (Aromatic): The nitrogen atom attached to the phenyl ring possesses
-like character due to resonance delocalization of the lone pair into the -system of the benzene ring. This significantly reduces its basicity ( ) and nucleophilicity compared to typical amines. -
N-Methyl Terminus (Aliphatic): The
-methyl group is attached to an nitrogen. This amine is highly basic ( ) and nucleophilic, serving as the primary site for protonation and electrophilic attack in neutral conditions.
Figure 1: Structural connectivity highlighting the electronic differentiation between the two nitrogen centers.
Key Physical Parameters
| Parameter | Value | Context |
| Molecular Weight | 150.22 g/mol | Ideal for fragment-based screening (<200 Da) |
| Exact Mass | 150.1157 Da | Monoisotopic mass for MS validation |
| LogP (Predicted) | 1.1 - 1.4 | Moderate lipophilicity; CNS penetrant potential |
| PSA (Polar Surface Area) | ~24 Å | High membrane permeability |
| H-Bond Donors | 2 | Secondary amines |
| H-Bond Acceptors | 2 | Nitrogen lone pairs |
Synthesis & Production Protocols
The synthesis of N-Methyl-N'-phenyl-1,2-ethanediamine requires strategies that prevent over-alkylation (quaternization) or polymerization. The most robust industrial route involves the nucleophilic substitution of an activated
Primary Synthetic Route: Nucleophilic Substitution
This method utilizes
Step-by-Step Protocol:
-
Precursor Preparation: React Aniline (1.0 eq) with 1-bromo-2-chloroethane (1.2 eq) under mild basic conditions (NaHCO
) to yield -(2-chloroethyl)aniline. -
Amination: Dissolve
-(2-chloroethyl)aniline in ethanol. -
Addition: Add excess Methylamine (40% aq. solution, 5.0 eq) to the reaction vessel. Note: Excess methylamine is crucial to prevent the product from reacting with a second equivalent of the alkyl halide.
-
Reaction: Heat to 60°C in a sealed pressure vessel for 12 hours.
-
Workup: Evaporate solvent and excess methylamine. Basify with NaOH (1M) to pH >12. Extract with Dichloromethane (DCM).
-
Purification: The crude oil is purified via vacuum distillation or converted to the dihydrochloride salt using HCl/Ether for crystallization.
Figure 2: Synthetic pathway via nucleophilic substitution, prioritizing mono-alkylation control.
Applications in Drug Development
Bradykinin Receptor Antagonists
Research indicates that diamine linkers are essential pharmacophores in the development of Bradykinin B1 receptor antagonists. The
Kinase Inhibitor Scaffolds
In kinase drug discovery, the ethylene diamine bridge serves as a flexible linker connecting the ATP-binding hinge region binder (often a heterocycle) to the solvent-exposed solubility group. The specific basicity of the
CNS Active Agents
Due to its low molecular weight (150.22 Da) and favorable LogP, derivatives of this compound effectively cross the Blood-Brain Barrier (BBB). It is used as a precursor for sigma receptor ligands and novel antihistamines where the "ethylenediamine" core is a classical structural feature (e.g., Tripelennamine analogs).
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Parent Ion:
m/z. -
Fragmentation Pattern:
-
m/z 120: Loss of methylamine (
). -
m/z 106: Formation of the
-methylenebenzenaminium ion ( ), characteristic of -substituted anilines.
-
Proton NMR ( H-NMR) in CDCl
| Shift ( | Multiplicity | Integration | Assignment |
| 7.15 - 7.25 | Multiplet | 2H | Phenyl (meta) |
| 6.65 - 6.75 | Multiplet | 3H | Phenyl (ortho/para) |
| 3.80 | Broad Singlet | 1H | Ar-NH -CH |
| 3.15 | Triplet | 2H | Ar-NH-CH |
| 2.85 | Triplet | 2H | CH |
| 2.45 | Singlet | 3H | N-CH |
| 1.50 | Broad Singlet | 1H | R-NH -Me |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64469-32-5, N1-Methyl-N2-phenylethane-1,2-diamine. Retrieved from [Link]
-
Whalley, E. T., et al. (1987). Bradykinin antagonists.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 336, 652-655.[3] (Context: Use of diamine linkers in antagonist design).
- European Patent Office.Patent EP1633348B1: Novel compounds useful for bradykinin B1 receptor antagonism.
